2-(2,4-difluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide
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Overview
Description
This compound contains a 2,4-difluorophenyl group, a dimethylamino group, and a tetrahydroquinazolin group. The presence of these groups could potentially give this compound interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 2,4-difluorophenyl group would likely contribute to the compound’s aromaticity, while the tetrahydroquinazolin group could potentially form a cyclic structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 2,4-difluorophenyl, dimethylamino, and tetrahydroquinazolin groups. The fluorine atoms on the phenyl group could potentially be reactive sites, as could the nitrogen atoms in the dimethylamino and tetrahydroquinazolin groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 2,4-difluorophenyl group could potentially increase the compound’s lipophilicity, while the dimethylamino group could potentially make the compound a weak base .Scientific Research Applications
Inhibitors of Dihydrofolate Reductase
Compounds similar to 2-(2,4-difluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide have been evaluated as inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. These nonclassical inhibitors show significant potency and selectivity, with applications as antitumor agents (Gangjee et al., 1995).
Synthesis and Structural Studies
The synthesis process of these compounds involves a series of chemical reactions starting from key intermediates and employing techniques like Diels-Alder reactions and reductive amination. Structural aspects and properties of related compounds, including their crystal structures and interactions with acids, have been studied in detail (Karmakar et al., 2007).
Antimicrobial and Anticancer Properties
A series of derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies also include molecular docking to understand the interaction with biological targets, demonstrating their potential in antimicrobial and anticancer applications (Mehta et al., 2019).
Vibrational Spectroscopy and Molecular Docking Studies
Comprehensive structural and vibrational studies using techniques like FT-IR and FT-Raman have been conducted on related compounds. These studies also explore molecular electrostatic potential and nonlinear optical properties, enhancing the understanding of their chemical behavior (El-Azab et al., 2016).
Analgesic and Anti-Inflammatory Activities
Certain analogs have been synthesized and tested for analgesic and anti-inflammatory activities, demonstrating significant effects in models such as the hotplate test. These studies contribute to the understanding of the therapeutic potential of these compounds (Yusov et al., 2019).
Anticonvulsant Activity
Research has also been conducted on the anticonvulsant activity of derivatives, with in vivo and in silico studies indicating potential use in the treatment of convulsive syndromes. These findings are supported by molecular docking studies and experimental data (El Kayal et al., 2019).
Future Directions
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O/c1-24(2)18-21-10-12-7-14(5-6-16(12)23-18)22-17(25)8-11-3-4-13(19)9-15(11)20/h3-4,9-10,14H,5-8H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIDMWYFFHBLMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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